1-(1,2,4-Thiadiazol-5-YL)piperazine
Overview
Description
1-(1,2,4-Thiadiazol-5-YL)piperazine is a heterocyclic compound that features a piperazine ring bonded to a thiadiazole moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2,4-Thiadiazol-5-YL)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Thiadiazol-5-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or thiadiazole moiety is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
1-(1,2,4-Thiadiazol-5-YL)piperazine has a wide range of applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2,4-Thiadiazol-5-YL)piperazine involves its interaction with specific molecular targets. For instance, as an enoyl-acyl carrier protein reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of enoyl-acyl carrier proteins and thereby inhibiting fatty acid biosynthesis in bacteria . This mode of action is crucial for its antimicrobial activity.
Comparison with Similar Compounds
1-(1,2,4-Thiadiazol-5-YL)piperazine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole derivatives: These compounds have a triazole ring instead of a thiadiazole ring.
Piperazine derivatives: Compounds with different substituents on the piperazine ring can exhibit a wide range of biological activities, including antiviral, antipsychotic, and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of the piperazine and thiadiazole moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-piperazin-1-yl-1,2,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-8-5-9-11-6/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDMQAEKJZPMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606516 | |
Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-93-6 | |
Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67869-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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